molecular formula C15H12N2O7 B12465015 2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate

2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate

Cat. No.: B12465015
M. Wt: 332.26 g/mol
InChI Key: WBFHUICUTRGRKV-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate is a complex organic compound that features both nitrophenyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(3-nitrophenyl)-2-oxoacetic acid with 2-(furan-2-ylformamido)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the furan moiety can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-(furan-2-ylformamido)acetate is unique due to its combination of nitrophenyl and furan moieties, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C15H12N2O7

Molecular Weight

332.26 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

InChI

InChI=1S/C15H12N2O7/c18-12(10-3-1-4-11(7-10)17(21)22)9-24-14(19)8-16-15(20)13-5-2-6-23-13/h1-7H,8-9H2,(H,16,20)

InChI Key

WBFHUICUTRGRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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